molecular formula C27H23NO3 B11621821 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B11621821
M. Wt: 409.5 g/mol
InChI Key: MLTPBBJTFSMCOI-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with a molecular formula of C26H21NO3 and a molecular weight of 395.45 . This compound is characterized by its quinoline core, which is substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, phenylacetic acid, and dimethylphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenylacetic acid esters. Examples include:

Uniqueness

What sets 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate apart is its unique combination of functional groups and the quinoline core, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

phenacyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H23NO3/c1-17-9-12-24-22(13-17)23(15-25(28-24)21-11-10-18(2)19(3)14-21)27(30)31-16-26(29)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3

InChI Key

MLTPBBJTFSMCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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